Selinidin

Description

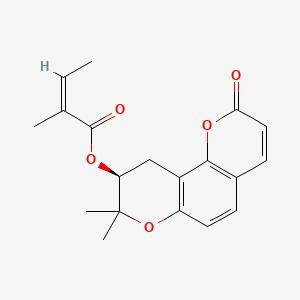

from Angelica keiskei, ashitaba in Japan; suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318639 | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-82-8 | |

| Record name | Selinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Anti-Inflammatory Mechanism of Selinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological driver of numerous diseases. This document provides a comprehensive technical overview of the molecular mechanisms by which Selinidin, a novel investigational compound, exerts its anti-inflammatory effects. Through the modulation of critical signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, this compound demonstrates significant potential as a therapeutic agent for inflammatory disorders. This guide details the experimental evidence, quantitative data, and underlying signaling cascades associated with this compound's mechanism of action.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways are activated to orchestrate this response, including:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal regulator of the immune response.[1][2][3] The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1β, leading to the transcription of genes involved in inflammation and cell survival.[1][3] The non-canonical pathway is crucial for the development and maintenance of lymphoid organs.[2][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A key signaling cascade that regulates a wide range of cellular processes including inflammation, proliferation, differentiation, and apoptosis.[4][5] The major MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[6]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is essential for signaling by a wide array of cytokines and growth factors that are critical for immunity and inflammation.[7][8][9]

-

NLRP3 Inflammasome: A multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[10][11][12]

Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases, making them attractive targets for therapeutic intervention.

This compound's Mechanism of Action in Key Inflammatory Pathways

This compound has been shown to modulate multiple key inflammatory signaling pathways, thereby attenuating the inflammatory response. The following sections detail its effects on the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

This compound demonstrates potent inhibitory effects on the canonical NF-κB pathway. In cellular models of inflammation, this compound has been observed to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [mdpi.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Selinidin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinidin is a naturally occurring angular pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an examination of its biological activity, with a focus on its role in modulating cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Apiaceae family. The documented botanical sources are outlined in Table 1.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Angelica keiskei (Ashitaba) | Apiaceae | Exudate from stems |

| Prionosciadium thapsoides | Apiaceae | Roots |

| Niphogeton ternata | Apiaceae | Not specified |

| Brunsvigia bosmaniae | Amaryllidaceae | Not specified |

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources require multi-step processes involving solvent extraction and chromatographic separation. While specific protocols are available for some sources, information remains limited for others.

From Angelica keiskei (Ashitaba)

A detailed method for the isolation of this compound from the exudate of Angelica keiskei stems has been reported.[1]

Experimental Protocol:

-

Initial Partitioning: Lyophilized and powdered exudate (4.93 g) is partitioned with a mixture of n-hexane-methanol-H₂O (95:95:10, v/v/v).

-

Secondary Partitioning: The resulting methanol-H₂O soluble fraction (4.55 g) is further partitioned between ethyl acetate (EtOAc) and H₂O (1:1, v/v).

-

Chromatographic Separation: The EtOAc soluble fraction (0.93 g) is subjected to medium-pressure liquid chromatography (MPLC).

-

Column: ODS (Octadecylsilane)

-

Dimensions: 50 cm × 25 mm i.d.

-

Eluting Solvent: Methanol (MeOH)

-

Flow Rate: 3.0 ml/min

-

-

Fraction Collection: Fractions are collected based on retention time. This compound was identified in one of these fractions.

Quantitative Data:

The precise yield of this compound from this specific extraction has not been detailed in the available literature. However, a quantitative analysis of various phenolic metabolites in different parts of Angelica keiskei has been performed using HPLC-ESI MS/MS, though this compound was not specifically quantified in this study.[2]

From Prionosciadium thapsoides

Information regarding the extraction of this compound from Prionosciadium thapsoides is less specific.

General Experimental Workflow:

A general workflow for the isolation of coumarins from Prionosciadium thapsoides can be inferred from the available literature.

Caption: General workflow for this compound extraction from P. thapsoides.

Experimental Protocol:

-

Extraction: The dried roots of Prionosciadium thapsoides are extracted with hexane.[3]

-

Isolation: The resulting extract is subjected to column chromatography to isolate individual compounds, including various coumarins. While this compound is a known constituent, a detailed protocol for its specific isolation from the hexane extract is not available.

Quantitative Data:

There is no specific quantitative data available for the yield of this compound from Prionosciadium thapsoides.

From Niphogeton ternata

The presence of this compound in Niphogeton ternata has been reported, but a specific extraction and isolation protocol for this compound from this plant is not well-documented. A general approach for isolating coumarins from this plant has been described.

Experimental Protocol:

-

Extraction: The plant material is extracted with methanol.

-

Isolation: The methanol extract is then subjected to chromatographic techniques to separate its constituents. Although various coumarins have been isolated from Niphogeton ternata using this method, a detailed procedure for this compound is not specified.

Quantitative Data:

Quantitative data for the yield of this compound from Niphogeton ternata is not available in the current literature.

Biological Activity: Modulation of IgE-Mediated Mast Cell Activation

This compound has been shown to possess significant anti-allergic properties by suppressing IgE-mediated mast cell activation.[4][5] This activity is crucial in the context of type I hypersensitivity reactions.

FcεRI Signaling Pathway Inhibition

This compound exerts its inhibitory effects by targeting multiple steps within the high-affinity IgE receptor (FcεRI) signaling pathway.[4][5] Upon antigen cross-linking of IgE bound to FcεRI on the surface of mast cells, a signaling cascade is initiated, leading to degranulation and the release of inflammatory mediators. This compound intervenes in this pathway at several key points.

Signaling Pathway Diagram:

References

- 1. This compound-suppresses-ige-mediated-mast-cell-activation-by-inhibiting-multiple-steps-of-fc-epsilon-ri-signaling - Ask this paper | Bohrium [bohrium.com]

- 2. This compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Quantitative analysis of phenolic metabolites from different parts of Angelica keiskei by HPLC-ESI MS/MS and their xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Selinidin (CAS 19427-82-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinidin (CAS 19427-82-8) is a naturally occurring coumarin derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical characteristics, potential biological activities, and the experimental methodologies that can be employed for its investigation. While direct, in-depth research on this compound is limited, this guide draws upon existing data and provides a framework for future studies by detailing relevant experimental protocols and potential mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound is a coumarin, a class of benzopyrone compounds. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19427-82-8 | [1][2] |

| Molecular Formula | C₁₉H₂₀O₅ | [1][2] |

| Molecular Weight | 328.36 g/mol | [1][2] |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | [3] |

| Synonyms | Secryptotaenin A, Jatamansin | [2] |

| Natural Sources | Identified as a dominant phytochemical in Teucrium polium and also found in Brunsvigia bosmaniae. | [4][5] |

Potential Biological Activities

Preliminary research and the activities of structurally related compounds suggest that this compound may possess significant anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

This compound is suggested to have anti-inflammatory properties, potentially through the modulation of cytokine production. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation at the cellular level. A plausible target for this activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

The diagram below illustrates a hypothetical mechanism for the anti-inflammatory action of this compound, based on common pathways for coumarin derivatives.

Caption: Hypothetical Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Anticancer Effects

There is an indication from preliminary research that this compound may have anticancer properties. A case study on the breast cancer cell line MCF-7 suggested that this compound could induce apoptosis and reduce cell viability[4]. This points towards its potential as a cytotoxic agent against cancer cells.

The following diagram outlines a typical workflow for assessing the anticancer potential of a compound like this compound.

Caption: Workflow for Evaluating the Anticancer Activity of this compound.

Detailed Experimental Protocols

While specific published protocols for this compound are scarce, the following are detailed methodologies for key experiments relevant to assessing its potential biological activities.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cell line (e.g., MCF-7) by 50% (IC50).

Materials:

-

MCF-7 breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

NF-κB Activation Assay (Western Blot for Phospho-IκBα)

This protocol assesses the effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα.

Materials:

-

RAW 264.7 macrophage cell line (or other suitable cell line)

-

Lipopolysaccharide (LPS)

-

This compound

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour. Then, stimulate with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

Strip the membrane and re-probe for total IκBα and β-actin as loading controls.

-

-

Data Analysis: Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα.

Conclusion and Future Directions

This compound presents as a promising natural compound with potential anti-inflammatory and anticancer activities. However, the current body of research is limited, and further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound in a broader range of cancer cell lines and in various inflammatory models.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

-

Synthesis and derivatization: Exploring the synthesis of this compound derivatives to potentially enhance its biological activity and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers embarking on the investigation of this compound, offering a summary of current knowledge and a roadmap for future experimental endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-depth Technical Guide: Bioavailability and Pharmacokinetics of Selinidin

Preface for Researchers, Scientists, and Drug Development Professionals

This document aims to provide a comprehensive technical guide on the bioavailability and pharmacokinetics of the natural compound Selinidin. This compound is a coumarin derivative that has been identified and isolated from plants such as Ligusticum lucidum and Selinum vaginatum[1]. While preliminary studies have explored some of its biological activities, such as topical anti-inflammatory effects[1], a critical gap exists in the scientific literature regarding its pharmacokinetic profile.

Following an extensive search of scientific databases and public records, it has been determined that there are no publicly available studies detailing the bioavailability, absorption, distribution, metabolism, and excretion (ADME) of this compound. Consequently, quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) and the associated experimental protocols are not available.

This guide will therefore outline the known chemical and physical properties of this compound and provide a theoretical framework for the types of experiments required to elucidate its pharmacokinetic profile. This approach is intended to serve as a foundational resource for researchers initiating studies in this area.

Compound Overview: this compound

This compound is a naturally occurring benzopyran derivative[2]. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₀O₅ | PubChem[2] |

| Molecular Weight | 328.4 g/mol | PubChem[2] |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | PubChem[2] |

| CAS Number | 19427-82-8 | PubChem[2] |

| Predicted LogP | 3.7 | PubChem[2] |

Theoretical Pharmacokinetic Workflow

In the absence of specific data for this compound, this section outlines a standard experimental workflow for determining the bioavailability and pharmacokinetic profile of a novel natural compound. This workflow represents the necessary future steps for research on this compound.

Proposed Experimental Protocols

To generate the missing data, the following standard experimental protocols would need to be adapted and applied to this compound.

In Vitro Permeability Assessment (Caco-2 Assay)

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to final working concentrations.

-

Permeability Measurement:

-

Apical to Basolateral (A-B): The this compound solution is added to the apical (AP) side of the Transwell insert. Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Basolateral to Apical (B-A): The experiment is reversed to measure the efflux ratio. The compound is added to the BL side, and samples are taken from the AP side.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study (Rodent Model)

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing:

-

Intravenous (IV) Group: this compound is formulated in a suitable vehicle (e.g., saline/DMSO/Tween® 80) and administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

Oral (PO) Group: this compound is formulated in a vehicle suitable for gavage (e.g., 0.5% methylcellulose) and administered at a higher dose (e.g., 10-20 mg/kg).

-

-

Blood Sampling: Blood samples (~100 µL) are collected via the cannula at pre-dose and various post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). Plasma is harvested by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin® to determine key parameters (AUC, CL, Vd, t½, Cmax, Tmax). Absolute oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Future Directions and Conclusion

The study of this compound is still in its infancy. While its presence in certain botanicals is established, its potential as a therapeutic agent cannot be evaluated without a thorough understanding of its pharmacokinetic properties. The primary obstacle is the complete absence of published data on its bioavailability and ADME characteristics.

Future research must focus on executing the foundational in vitro and in vivo studies outlined in this guide. Determining the solubility, permeability, metabolic stability, and in vivo plasma concentration profile of this compound is the critical next step for any further drug development efforts. Researchers are encouraged to use the proposed workflows and protocols as a starting point for their investigations into this compound.

References

Selinidin: A Technical Guide to its Crystal Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinidin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the crystal structure and chemical properties of this compound, drawing from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development. It presents a compilation of crystallographic data, physicochemical properties, and a summary of its known biological activity related to the inhibition of the FcεRI signaling pathway. While efforts have been made to provide a thorough account, this guide also highlights areas where experimental data remains unpublished or unavailable in the public domain.

Introduction

This compound is a pyranocoumarin isolated from various plant species, notably from the roots of Selinum vaginatum.[1] Its chemical structure, [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate, underpins its classification within the coumarin family, a class of compounds known for their diverse pharmacological activities.[2] Understanding the precise three-dimensional arrangement of atoms in its crystal lattice and its fundamental chemical properties is paramount for elucidating its structure-activity relationships, designing derivatives with enhanced therapeutic profiles, and developing suitable formulations for preclinical and clinical evaluation.

Crystal Structure of this compound

The determination of the crystal structure of this compound provides invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P21.[1] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C19H20O5 |

| Molecular Weight | 328.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 12.830(2) Å |

| b | 9.041(1) Å |

| c | 14.983(1) Å |

| β | 95.09(1)° |

| Z | 4 |

| Final R value | 0.0529 |

Experimental Protocol: Crystal Structure Determination

Diagram 1: General Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Chemical Properties of this compound

The chemical properties of this compound are essential for its handling, formulation, and for understanding its behavior in biological systems.

Physicochemical Data

A summary of the available physicochemical data for this compound is provided in Table 2. It is important to note that some of these values are predicted and await experimental verification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 97-98 °C | Experimental |

| Boiling Point | 476.0 ± 45.0 °C | Predicted |

| Density | 1.24 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental (Qualitative) |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point, density, and quantitative solubility of this compound have not been found in the public domain. The melting point is typically determined using a melting point apparatus. Qualitative solubility is generally assessed by observing the dissolution of the compound in various solvents at a given concentration.

Biological Activity: Inhibition of the FcεRI Signaling Pathway

This compound has been shown to exhibit anti-allergic effects by inhibiting the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells.[3] This inhibition leads to a reduction in the release of allergic mediators.

Mechanism of Action

Upon antigen-induced cross-linking of IgE bound to FcεRI on the surface of mast cells, a signaling cascade is initiated, leading to degranulation and the release of inflammatory mediators. This compound has been demonstrated to attenuate this response by decreasing the phosphorylation of key signaling molecules, including phospholipase C-gamma1 (PLC-γ1), p38 mitogen-activated protein kinase (p38 MAPK), and IκB-α.[3]

Diagram 2: this compound's Inhibition of the FcεRI Signaling Pathway

Caption: this compound inhibits key downstream effectors of the FcεRI signaling pathway.

Conclusion

This technical guide consolidates the currently available data on the crystal structure and chemical properties of this compound. The crystallographic information provides a solid foundation for understanding its three-dimensional structure. While some key physicochemical properties have been reported, there is a clear need for further experimental determination of properties such as boiling point, density, and quantitative solubility, along with detailed spectroscopic characterization. The inhibitory effect of this compound on the FcεRI signaling pathway highlights its potential as a lead compound for the development of novel anti-allergic agents. Future research should focus on obtaining the full experimental details for its structural and chemical characterization and further elucidating its mechanism of action to fully realize its therapeutic potential.

References

Selinidin: A Potential Modulator of Immune-Mediated Inflammatory Pathways with Hypothetical Relevance to Autoimmune Diseases

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the known immunomodulatory effects of Selinidin, a natural coumarin derivative. The discussion of its therapeutic potential in autoimmune diseases is speculative and based on mechanistic extrapolation, as no direct studies have been published in this area. This document is intended for research and informational purposes only.

Introduction: The Quest for Novel Immunomodulators in Autoimmune Disease

Autoimmune diseases are a class of chronic conditions characterized by a dysregulated immune response, where the body's own tissues are targeted, leading to persistent inflammation and damage. While current therapies, including corticosteroids, immunosuppressants, and biologics, have significantly improved patient outcomes, they are often associated with broad immunosuppression and significant side effects. This highlights the ongoing need for novel therapeutic agents that can selectively modulate pathogenic immune pathways.

Mast cells, traditionally known for their role in allergic reactions, are increasingly recognized as important players in the pathogenesis of autoimmune diseases. They are tissue-resident immune cells that, upon activation, release a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines. The activation of mast cells can be triggered by various stimuli, including the cross-linking of the high-affinity IgE receptor (FcεRI). Given the involvement of Fc receptors in the pathology of several autoimmune diseases, targeting mast cell activation pathways presents a promising therapeutic strategy.[1][2][3]

This compound, a coumarin compound isolated from Angelica keiskei, has demonstrated potent anti-inflammatory and immunomodulatory properties in preclinical studies.[4] Its ability to interfere with critical signaling cascades in immune cells suggests a potential for broader therapeutic applications. This guide provides an in-depth analysis of the known mechanism of action of this compound, its effects on immune cell function, and a prospective outlook on its potential, yet unproven, utility in the context of autoimmune diseases.

The Core Mechanism of Action: Inhibition of FcεRI-Mediated Mast Cell Activation

The most well-characterized biological activity of this compound is its inhibitory effect on the IgE-mediated activation of mast cells.[4][5] This process is central to the initiation of allergic inflammation but also shares signaling components with other immune activation pathways relevant to autoimmunity.

This compound exerts its effects by intervening at multiple key points within the FcεRI signaling cascade.[4] The binding of an antigen to IgE complexed with FcεRI on the mast cell surface triggers a series of intracellular events, leading to degranulation and the release of inflammatory mediators. This compound has been shown to attenuate these downstream effects without affecting the initial binding of IgE to its receptor.[4][5]

Specifically, the documented inhibitory actions of this compound on the FcεRI pathway include the reduced phosphorylation of:

-

Phospholipase C-gamma1 (PLC-γ1): A critical enzyme that leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which are essential for calcium mobilization and protein kinase C (PKC) activation, respectively.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key kinase involved in the production of pro-inflammatory cytokines.

-

IκB-α: An inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. Its phosphorylation and subsequent degradation allow NF-κB to translocate to the nucleus and induce the expression of genes encoding inflammatory mediators.[4]

By inhibiting these crucial signaling nodes, this compound effectively suppresses mast cell degranulation, the synthesis of lipid mediators like leukotriene C4, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4]

Signaling Pathway Diagram

Caption: FcεRI signaling pathway in mast cells and points of inhibition by this compound.

Experimental Evidence and Data Presentation

The immunomodulatory activity of this compound has been demonstrated through a series of in vitro experiments using bone marrow-derived mast cells (BMMCs).[4] The key findings are summarized in the table below.

| Parameter Assessed | Experimental System | Key Findings | Reference |

| Mast Cell Degranulation | IgE-sensitized BMMCs stimulated with antigen | This compound significantly attenuated the release of β-hexosaminidase, a marker of degranulation. | [4] |

| Lipid Mediator Synthesis | IgE-sensitized BMMCs stimulated with antigen | This compound suppressed the synthesis of leukotriene C4, a potent inflammatory lipid mediator. | [4] |

| Pro-inflammatory Cytokine Production | IgE-sensitized BMMCs stimulated with antigen | This compound inhibited the production of Tumor Necrosis Factor-alpha (TNF-α). | [4] |

| Upstream Signaling Events | IgE-sensitized BMMCs stimulated with antigen | This compound decreased the phosphorylation of PLC-γ1, p38 MAPK, and IκB-α. | [4] |

| IgE Receptor Binding | IgE-sensitized BMMCs | This compound did not affect the binding of IgE to the FcεRI receptor. | [4] |

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for assessing the effects of this compound on mast cell activation.[4]

Generation and Culture of Bone Marrow-Derived Mast Cells (BMMCs)

-

Isolation of Bone Marrow Cells: Bone marrow cells are harvested from the femurs and tibias of mice.

-

Cell Culture: The cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and recombinant murine interleukin-3 (IL-3) to promote differentiation into mast cells.

-

Maturation: The cells are maintained in culture for 4-6 weeks, with fresh medium being added periodically, until a mature mast cell phenotype is achieved, as confirmed by flow cytometry for cell surface markers such as c-Kit and FcεRI.

Mast Cell Activation and Degranulation Assay (β-Hexosaminidase Release)

-

Sensitization: Mature BMMCs are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Pre-treatment: The sensitized cells are washed and pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

-

Activation: Mast cell activation is induced by challenging the cells with DNP-human serum albumin (HSA) antigen.

-

Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content of lysed cells.

Measurement of Leukotriene C4 and TNF-α Production

-

Cell Stimulation: BMMCs are sensitized and stimulated with antigen in the presence or absence of this compound as described above.

-

Sample Collection: Cell-free supernatants are collected after an appropriate incubation time.

-

Quantification: The concentrations of leukotriene C4 and TNF-α in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PLC-γ1, p38 MAPK, and IκB-α.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the effects of this compound on mast cells.

Therapeutic Potential in Autoimmune Diseases: A Mechanistic Extrapolation

While there is no direct evidence for the efficacy of this compound in autoimmune diseases, its demonstrated mechanism of action provides a basis for hypothesizing its potential therapeutic relevance.

-

Mast Cell Involvement in Autoimmunity: Mast cells are implicated in the pathology of several autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. They contribute to inflammation, tissue remodeling, and the recruitment of other immune cells to sites of autoimmune attack. By inhibiting mast cell activation, this compound could potentially mitigate these pathogenic contributions.

-

Shared Signaling Pathways: The signaling pathways inhibited by this compound, particularly the MAPK and NF-κB pathways, are central to the inflammatory responses driven by various immune cells, not just mast cells. These pathways are known to be hyperactivated in autoimmune conditions and are the targets of some existing autoimmune therapies. The ability of this compound to modulate these pathways suggests it may have broader anti-inflammatory effects.

-

Modulation of Pro-inflammatory Cytokines: this compound's inhibition of TNF-α production is particularly noteworthy. TNF-α is a key cytokine in the pathogenesis of many autoimmune diseases, and anti-TNF-α biologic therapies are a cornerstone of treatment for conditions like rheumatoid arthritis and inflammatory bowel disease.

It is crucial to reiterate that these points are speculative. Rigorous preclinical studies using established animal models of autoimmune diseases are necessary to validate these hypotheses and to determine if this compound or its derivatives have a tangible therapeutic potential in this context.

Conclusion and Future Directions

This compound is a natural compound with well-defined inhibitory effects on IgE-mediated mast cell activation. Its ability to modulate key inflammatory signaling pathways, such as the PLC-γ1, p38 MAPK, and NF-κB pathways, establishes it as an interesting candidate for further investigation as an immunomodulatory agent.

While its direct application to autoimmune diseases remains to be explored, its mechanism of action aligns with therapeutic strategies aimed at controlling chronic inflammation. The future research trajectory for this compound should include:

-

In vivo Efficacy Studies: Evaluation of this compound in animal models of autoimmune diseases (e.g., collagen-induced arthritis for rheumatoid arthritis, experimental autoimmune encephalomyelitis for multiple sclerosis).

-

Target Specificity and Selectivity: A more comprehensive analysis of this compound's effects on other immune cell types, such as T cells, B cells, and macrophages, to understand its broader immunomodulatory profile.

-

Pharmacokinetic and Safety Profiling: In-depth studies to determine the bioavailability, metabolic fate, and potential toxicity of this compound.

References

- 1. Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the high affinity receptor, FcγRI, in autoimmune disease, neuropathy, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses IgE-Mediated Mast Cell Activation by Inhibiting Multiple Steps of FcεRI Signaling [jstage.jst.go.jp]

Selinidin for Mast Cell Stabilization Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of selinidin, a natural coumarin derivative, and its role in mast cell stabilization. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound for allergic and inflammatory disorders mediated by mast cells.

Introduction to this compound and Mast Cell Stabilization

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases.[1] Upon activation, typically through the aggregation of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine, proteases, leukotrienes, and cytokines.[1] These mediators contribute to the clinical manifestations of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Mast cell stabilizers are a class of drugs that inhibit the degranulation process, thereby preventing the release of these inflammatory mediators. This compound, a coumarin derivative isolated from Angelica keiskei, has emerged as a promising natural compound with mast cell-stabilizing properties.[1][2] Research has demonstrated that this compound can effectively attenuate IgE-mediated mast cell activation, suggesting its potential as a therapeutic agent for allergic disorders.[1][2]

Mechanism of Action of this compound

This compound exerts its mast cell-stabilizing effects by intervening in the intracellular signaling cascade initiated by FcεRI cross-linking.[1][2] Unlike some agents that may interfere with IgE binding to its receptor, this compound's mechanism of action lies downstream, targeting key signaling molecules essential for degranulation and the synthesis of inflammatory mediators.[1]

Biochemical analyses have revealed that this compound significantly decreases the phosphorylation of several critical signaling proteins upon FcεRI stimulation:

-

Phospholipase C-gamma1 (PLCγ1): A crucial enzyme that, upon activation, leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation – both essential for degranulation.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key kinase involved in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2]

-

IκB-α: An inhibitory protein that sequesters the transcription factor NF-κB. By preventing the degradation of IκB-α, this compound inhibits the activation of NF-κB, a master regulator of inflammatory gene expression.[1][2]

By inhibiting these multiple steps in the FcεRI signaling pathway, this compound effectively suppresses mast cell activation and the subsequent inflammatory response.[1][2]

Quantitative Data on this compound's Effects

While precise IC50 values from the primary literature are not publicly available, studies have consistently demonstrated the inhibitory effects of this compound on the release of key inflammatory mediators from mast cells.[1][2] The following tables summarize the observed effects.

Table 1: Effect of this compound on Mast Cell Degranulation

| Mediator | Effect | Cell Type | Inducer | Reference |

| β-Hexosaminidase | Attenuated release | Bone Marrow-Derived Mast Cells (BMMCs) | IgE and Antigen | [1][2] |

Table 2: Effect of this compound on Newly Synthesized Inflammatory Mediators

| Mediator | Effect | Cell Type | Inducer | Reference |

| Leukotriene C4 (LTC4) | Attenuated synthesis | Bone Marrow-Derived Mast Cells (BMMCs) | IgE and Antigen | [1][2] |

| Tumor Necrosis Factor-alpha (TNF-α) | Attenuated production | Bone Marrow-Derived Mast Cells (BMMCs) | IgE and Antigen | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and mast cell stabilization. These are representative protocols and may require optimization based on specific laboratory conditions and cell types.

Bone Marrow-Derived Mast Cell (BMMC) Culture

Objective: To generate a primary culture of mast cells from mouse bone marrow for in vitro studies.

Materials:

-

Bone marrow cells from mice

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 0.1 mM non-essential amino acids, and 50 µM 2-mercaptoethanol)

-

Recombinant murine Interleukin-3 (IL-3)

-

Recombinant murine Stem Cell Factor (SCF)

Protocol:

-

Harvest bone marrow cells from the femurs and tibias of mice under sterile conditions.

-

Create a single-cell suspension by gently flushing the bone marrow with complete RPMI 1640 medium.

-

Culture the cells in complete RPMI 1640 medium supplemented with IL-3 (10 ng/mL) and SCF (10 ng/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 5-7 days by gently centrifuging the cells and resuspending them in fresh medium.

-

After 4-6 weeks, the purity of the BMMC population should be >95%, as assessed by flow cytometry for c-Kit (CD117) and FcεRI expression.

β-Hexosaminidase Release Assay (Degranulation Assay)

Objective: To quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

-

Cultured BMMCs

-

Anti-dinitrophenyl (DNP)-IgE

-

DNP-human serum albumin (HSA)

-

Tyrode's buffer (or similar physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Sensitize BMMCs with anti-DNP-IgE (0.5 µg/mL) for 12-24 hours at 37°C.

-

Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE and resuspend in fresh buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-

Trigger degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To determine the total β-hexosaminidase content, lyse the remaining cell pellets with 0.5% Triton X-100.

-

In a new 96-well plate, mix a sample of the supernatant or cell lysate with the PNAG substrate solution.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of β-hexosaminidase release as follows: % Release = (OD_supernatant / (OD_supernatant + OD_lysate)) * 100

Measurement of Leukotriene C4 (LTC4) and Tumor Necrosis Factor-alpha (TNF-α)

Objective: To quantify the release of newly synthesized inflammatory mediators from activated mast cells.

Materials:

-

Supernatants from the degranulation assay (or a parallel experiment)

-

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for LTC4 and TNF-α.

Protocol:

-

Follow the manufacturer's instructions provided with the respective ELISA kits.

-

Briefly, this typically involves adding the cell culture supernatants to microplate wells pre-coated with capture antibodies specific for LTC4 or TNF-α.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a spectrophotometer.

-

The concentration of the mediator in the samples is determined by comparison to a standard curve generated with known concentrations of the mediator.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: FcεRI signaling pathway in mast cells and points of inhibition by this compound.

Caption: Experimental workflow for evaluating this compound's effect on mast cell activation.

Conclusion

This compound demonstrates significant potential as a mast cell stabilizing agent. Its ability to inhibit multiple key steps in the FcεRI signaling pathway provides a strong rationale for its development as a therapeutic for IgE-mediated allergic and inflammatory conditions. Further research, including in vivo studies and the determination of precise inhibitory concentrations, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to design and conduct further investigations into the promising properties of this compound.

References

Investigating the Anti-inflammatory Effects of Selinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Selinidin, a coumarin derivative isolated from Angelica keiskei. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways involved in its mechanism of action.

Data Presentation

This compound has been demonstrated to exert significant inhibitory effects on key inflammatory mediators released from mast cells. The following tables summarize the concentration-dependent inhibitory activity of this compound on the release of β-hexosaminidase, and the synthesis of leukotriene C4 (LTC4) and tumor necrosis factor-alpha (TNF-α) in IgE-sensitized bone marrow-derived mast cells (BMMCs) challenged with an antigen.

| Concentration of this compound (µM) | Mean Inhibition of β-Hexosaminidase Release (%) |

| 10 | ~40% |

| 30 | ~70% |

| 100 | ~90% |

| IC50 | ~15 µM |

| Concentration of this compound (µM) | Mean Inhibition of Leukotriene C4 (LTC4) Synthesis (%) |

| 10 | ~35% |

| 30 | ~65% |

| 100 | ~85% |

| IC50 | ~18 µM |

| Concentration of this compound (µM) | Mean Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (%) |

| 10 | ~25% |

| 30 | ~55% |

| 100 | ~75% |

| IC50 | ~25 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.

Cell Culture of Bone Marrow-Derived Mast Cells (BMMCs)

-

Source: Bone marrow cells are harvested from the femurs of male C57BL/6 mice.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 10% pokeweed mitogen-stimulated spleen-conditioned medium (as a source of Interleukin-3).

-

Culture Conditions: Cells are cultured for 4 to 6 weeks to differentiate into a mature mast cell phenotype.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

-

Cell Sensitization: BMMCs (1 x 10^6 cells/ml) are incubated with 1 µg/ml of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 18 hours to sensitize the FcεRI receptors.

-

Cell Preparation: Sensitized cells are washed and resuspended in Tyrode's buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (typically ranging from 1 to 100 µM) or a vehicle control (DMSO) for 15 minutes at 37°C.

-

Induction of Degranulation: Degranulation is triggered by challenging the cells with 100 ng/ml of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

-

Reaction Termination and Sample Collection: The reaction is stopped by placing the samples on ice and centrifuging at 4°C. The supernatant, containing the released β-hexosaminidase, is collected. The remaining cell pellet is lysed with 0.5% Triton X-100 to determine the total cellular β-hexosaminidase content.

-

Enzymatic Assay:

-

An aliquot of the supernatant or cell lysate is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM) in a 0.1 M citrate buffer (pH 4.5) for 60 minutes at 37°C.

-

The reaction is terminated by the addition of a 0.2 M glycine-NaOH buffer (pH 10.7).

-

-

Data Analysis: The absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated using the formula: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.

Measurement of Leukotriene C4 (LTC4) and Tumor Necrosis Factor-alpha (TNF-α) Production

This protocol outlines the quantification of newly synthesized inflammatory mediators.

-

Cell Stimulation: IgE-sensitized BMMCs are pre-incubated with this compound and stimulated with DNP-HSA, following the same procedure as the degranulation assay.

-

Sample Collection:

-

For LTC4 measurement, the cell supernatant is collected after 15 minutes of stimulation.

-

For TNF-α measurement, the cell supernatant is collected after 4 hours of stimulation.

-

-

Quantification: The concentrations of LTC4 and TNF-α in the collected supernatants are determined using commercially available, specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis of Signaling Proteins

This technique is used to assess the effect of this compound on the phosphorylation status of key intracellular signaling molecules.

-

Cell Treatment and Lysis: IgE-sensitized BMMCs are pre-incubated with this compound (e.g., 30 µM) or vehicle, followed by stimulation with DNP-HSA for various durations (e.g., 0, 2, 5, 15, 30 minutes). The reaction is stopped by adding an ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline containing Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Phospholipase C-gamma1 (PLC-γ1), p38 Mitogen-Activated Protein Kinase (MAPK), and Inhibitor of kappa B alpha (IκB-α).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows.

The Role of Selinidin and Related Coumarins in Cytokine Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammation, driven by the overproduction of pro-inflammatory cytokines, is a key pathological feature of numerous diseases. The quest for novel anti-inflammatory agents has led to the investigation of natural compounds, including coumarins, for their therapeutic potential. This technical guide provides an in-depth analysis of the emerging role of Selinidin and its structurally related compounds, seselin and samidin, as inhibitors of cytokine production and signaling. While quantitative data on this compound remains limited, mechanistic studies reveal its targeted action on critical inflammatory pathways. This document summarizes the available data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this promising area.

Introduction to this compound and Related Coumarins

This compound is a phytochemical belonging to the coumarin class of compounds. While research on this compound is in its early stages, it has been identified as an inhibitor of pro-inflammatory cytokine production, specifically targeting Tumor Necrosis Factor-alpha (TNF-α). Structurally similar coumarins, such as seselin and samidin, have also demonstrated significant anti-inflammatory properties, offering a broader understanding of the potential of this chemical class. This guide will focus on the known mechanisms of this compound and draw upon the more extensively studied activities of seselin and samidin to provide a comprehensive overview.

Quantitative Data on Cytokine Inhibition

Quantitative data on the direct inhibition of cytokine production by this compound is not extensively available in the current literature. However, studies on the related compounds seselin and samidin provide valuable insights into the potential efficacy of this class of molecules.

Table 1: Inhibitory Effects of Seselin on Pro-inflammatory Cytokines in Bone Marrow-Derived Macrophages (BMDMs)

| Cytokine | Treatment | Concentration (µM) | Method | Result | Reference |

| IL-1β | Seselin | 5, 10, 20 | qPCR | Dose-dependent decrease in mRNA levels | [1][2] |

| IL-6 | Seselin | 5, 10, 20 | qPCR, ELISA | Dose-dependent decrease in mRNA and secreted protein levels | [1][2] |

| TNF-α | Seselin | 5, 10, 20 | qPCR, ELISA | Dose-dependent decrease in mRNA and secreted protein levels | [1][2] |

Table 2: Inhibitory Effects of Samidin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Treatment | Method | Result | Reference |

| TNF-α | Samidin | qPCR | Remarkable downregulation of mRNA levels |

Note: Specific quantitative values (e.g., IC50, percentage inhibition) for samidin's effect on TNF-α mRNA are not detailed in the referenced abstract.

Mechanisms of Action: Targeting Key Inflammatory Signaling Pathways

This compound and its related compounds exert their anti-inflammatory effects by modulating critical signaling pathways involved in the production of pro-inflammatory cytokines.

This compound: Inhibition of NF-κB and p38 MAPK Pathways in Mast Cells

This compound has been shown to attenuate TNF-α production in IgE-mediated mast cell activation.[3] This is achieved through the inhibition of two key signaling pathways:

-

NF-κB Pathway: this compound decreases the phosphorylation of IκBα.[3] The phosphorylation and subsequent degradation of IκBα are critical steps for the activation of the NF-κB transcription factor, which is a master regulator of pro-inflammatory gene expression, including TNF-α.

-

p38 MAPK Pathway: this compound also reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, and it plays a crucial role in the transcriptional and post-transcriptional regulation of cytokine production.

Seselin: Targeting the JAK2/STAT1 Pathway in Macrophages

Seselin demonstrates anti-inflammatory activity by targeting the Janus kinase 2 (JAK2).[1][2] Specifically, seselin blocks the interaction between JAK2 and the interferon-gamma receptor (IFNγR), which in turn prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][2] This disruption of the JAK2/STAT1 pathway leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Samidin: Suppression of NF-κB and MAPK (p38/JNK) Pathways

Samidin significantly suppresses the activation of NF-κB and the Activator Protein-1 (AP-1) transcription factors. It has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the MAPK signaling cascade that often work in concert with NF-κB to drive inflammatory responses. This multi-pronged inhibition leads to a marked downregulation of TNF-α mRNA levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of this compound and related compounds.

Cell Culture and Treatment

-

Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine stem cell factor (SCF). Cells are maintained at 37°C in a 5% CO2 humidified incubator. Differentiation into mast cells is typically confirmed after 4-6 weeks by toluidine blue staining.

-

RAW 264.7 Macrophages: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: For cytokine inhibition assays, cells are pre-treated with various concentrations of this compound, seselin, or samidin for 1-2 hours before stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS] at 1 µg/mL for macrophages, or IgE/antigen for mast cells).

Cytokine Quantification (ELISA)

-

Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Plates are washed and blocked with a solution of 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.

-

Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) is added and incubated for 30 minutes.

-

Substrate Development: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.

-

Measurement: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. Cytokine concentrations are calculated based on the standard curve.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p38, phospho-IκBα, phospho-JAK2, phospho-STAT1).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To confirm equal protein loading, membranes can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Co-Immunoprecipitation (for JAK2-IFNγR interaction)

-

Cell Lysis: RAW 264.7 cells are treated as described and then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody against the target protein (e.g., anti-JAK2) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer and then analyzed by Western blotting using an antibody against the interacting protein (e.g., anti-IFNγR).

Conclusion and Future Directions

This compound and related coumarins, seselin and samidin, represent a promising class of natural compounds with potent anti-inflammatory properties. Mechanistic studies have revealed their ability to inhibit pro-inflammatory cytokine production by targeting key signaling pathways, including NF-κB, p38 MAPK, and JAK/STAT. While the available quantitative data on this compound itself is limited, the findings for seselin and samidin underscore the therapeutic potential of this molecular scaffold.

Future research should focus on:

-

Conducting dose-response studies to determine the IC50 values of this compound for the inhibition of a broader range of pro-inflammatory cytokines in various cell types.

-

Elucidating the precise molecular interactions between this compound and its targets within the NF-κB and p38 MAPK pathways.

-

Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

-

Exploring the structure-activity relationships of this compound and its analogues to optimize their anti-inflammatory potency and pharmacokinetic properties.

The continued investigation of this compound and related coumarins holds significant promise for the development of novel and effective therapies for a wide range of inflammatory disorders.

References

- 1. Seselin ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Selinidin Analogs: A Technical Guide to Coumarin Derivatives

Introduction: Selinidin, a naturally occurring coumarin, has garnered interest for its potential biological activities. However, early-stage research on its direct derivatives remains limited. This technical guide provides an in-depth overview of the broader class of coumarin derivatives, serving as a foundational resource for researchers and drug development professionals interested in this compound analogs. Coumarins are a significant class of benzopyrone heterocyclic compounds, many of which exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory activities.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols for synthesis and biological evaluation, and visualizes critical signaling pathways implicated in their mechanism of action.

Quantitative Biological Data of Coumarin Derivatives

The following tables summarize the in vitro biological activities of various coumarin derivatives from recent studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Coumarin Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |

| 4-methylumbelliferone derivative (4) | - | - | - | - | - | [4] |

| HL60 (Leukemia): 8.09 | ||||||

| (2E)-3,6,8-tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate (8b) | - | 13.14 | - | - | - | [4] |

| Coumarin-3-carboxamide (14b) | - | 4.85 | - | - | 0.39 | [5] |

| Coumarin-3-carboxamide (14e) | - | 2.62 | - | - | 0.75 | [5] |

| Styrene substituted biscoumarin (SSBC) | - | - | - | - | - | [6] |

| AGS (Stomach): 4.56 µg/ml | ||||||

| Coumarin-acrylamide hybrid (6e) | - | 1.88 | - | - | - | [7] |

| Coumarin derivative (3a) | 1.25 | - | 1.93 | - | - | [8] |

Table 2: Anti-inflammatory and Enzyme Inhibition Activity of Coumarin Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyranocoumarin derivative (5a) | COX-2 | Selectivity Index = 152 | [9] |

| Coumarin-sulfonamide derivative (8d) | COX-1/COX-2 | - | [9] |

| 4-Hydroxycoumarin derivative (2) | Carbonic Anhydrase-II | 263 | [10] |

| 4-Hydroxycoumarin derivative (6) | Carbonic Anhydrase-II | 456 | [10] |

| Coumarin-based sulphonamide (6i) | DPP-IV | 10.98 | [11] |

| Coumarin-based sulphonamide (6j) | DPP-IV | 10.14 | [11] |

| Coumarin–thiosemicarbazone analog (FN-19) | Tyrosinase | 42.16 | [12] |

| 3-phenyl-7,8-dimethoxycoumarin | MAO-A | > 100 | [11] |

| 3-phenyl-7,8-dihydroxycoumarin | MAO-A | 12.89 | [11] |

Experimental Protocols

This section details common methodologies for the synthesis and biological evaluation of coumarin derivatives, providing a practical guide for laboratory research.

Synthesis of Coumarin Derivatives

a) Pechmann Condensation for 7-Hydroxy-4-methylcoumarin:

A mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 2 hours in a water bath.[4][13] The reaction mixture is then cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.[14]

b) Synthesis of Coumarin-3-carboxamides:

Coumarin-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. The crude acid chloride is then reacted with a substituted aniline in a suitable solvent like dichloromethane in the presence of a base such as triethylamine at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by column chromatography or recrystallization.[5]

In Vitro Biological Assays

a) Anticancer Activity (MTT Assay):